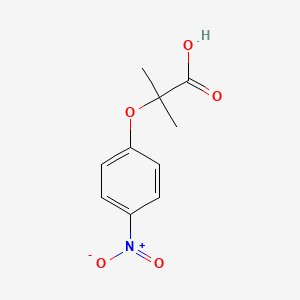

2-Methyl-2-(4-nitrophenoxy)propanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2-(4-nitrophenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5/c1-10(2,9(12)13)16-8-5-3-7(4-6-8)11(14)15/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGQMZVWPCVHENS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80938498 | |

| Record name | 2-Methyl-2-(4-nitrophenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80938498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17431-97-9 | |

| Record name | 2-Methyl-2-(4-nitrophenoxy)propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17431-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propionic acid, 2-methyl-2-(p-nitrophenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017431979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17431-97-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34009 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-2-(4-nitrophenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80938498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 Methyl 2 4 Nitrophenoxy Propanoic Acid

Established Reaction Pathways for the Synthesis of 2-Methyl-2-(4-nitrophenoxy)propanoic Acid

The primary route for synthesizing this compound hinges on two fundamental organic reactions: nucleophilic aromatic substitution and ester hydrolysis. This sequential approach allows for the efficient construction of the target molecule from commercially available starting materials.

Nucleophilic Aromatic Substitution Reactions Utilizing 4-Nitrophenol (B140041)

The synthesis commences with a nucleophilic aromatic substitution reaction. elsevierpure.comnih.gov In this step, 4-nitrophenol is reacted with ethyl 2-bromo-2-methylpropionate. elsevierpure.comnih.gov The phenoxide ion, generated from 4-nitrophenol in the presence of a base such as potassium carbonate, acts as the nucleophile. It attacks the carbon atom bearing the bromine atom in ethyl 2-bromo-2-methylpropionate. elsevierpure.comnih.gov The presence of the electron-withdrawing nitro group in the para position of the phenol (B47542) ring activates the aromatic ring towards nucleophilic attack, facilitating the substitution of the bromine atom. google.commdpi.com This reaction is typically carried out in a suitable solvent like acetonitrile (B52724) under reflux conditions for several hours to ensure the completion of the reaction. elsevierpure.comnih.gov

Esterification and Subsequent Hydrolysis Procedures for Carboxylic Acid Formation

The product of the initial substitution reaction is an ethyl ester, specifically ethyl 2-methyl-2-(4-nitrophenoxy)propanoate. elsevierpure.com To obtain the desired carboxylic acid, this ester intermediate must undergo hydrolysis. elsevierpure.comnih.gov This transformation is a classic example of ester hydrolysis, where the ester linkage is cleaved by the action of water, typically in the presence of a catalyst. researchgate.netnih.gov In this specific synthesis, the hydrolysis is base-catalyzed, a process also known as saponification. google.com The reaction is generally carried out by treating the ester with a base, such as lithium hydroxide (B78521), in a mixture of solvents. elsevierpure.comnih.gov The completion of the hydrolysis reaction yields the carboxylate salt, which is then protonated by the addition of a strong acid, like hydrochloric acid, to afford the final product, this compound. elsevierpure.com

Precursor Compounds and Intermediate Transformations in the Synthetic Route

The successful synthesis of this compound relies on the specific roles of its precursor compounds and the controlled transformation of the key intermediate.

Role of Ethyl 2-Bromo-2-methylpropionate in C-O Bond Formation

Ethyl 2-bromo-2-methylpropionate is a crucial precursor in this synthesis, serving as the electrophile in the C-O bond-forming step. elsevierpure.comrsc.org This colorless, volatile liquid is a common reagent in organic synthesis. rsc.orgpatsnap.com Its structure features a bromine atom attached to a tertiary carbon, which is adjacent to an ester group. The bromine atom acts as a good leaving group, making the carbon atom susceptible to nucleophilic attack. elsevierpure.comrsc.org In the reaction with the 4-nitrophenoxide ion, the nucleophile displaces the bromide, leading to the formation of the ether linkage that is characteristic of the target molecule's structure. elsevierpure.comnih.gov

Methods for Ester Hydrolysis (e.g., Lithium Hydroxide in Mixed Solvents)

The hydrolysis of the intermediate, ethyl 2-methyl-2-(4-nitrophenoxy)propanoate, is a critical final step. elsevierpure.com While ester hydrolysis can be catalyzed by either acid or base, the documented synthesis of this compound employs basic conditions. elsevierpure.comresearchgate.netgoogle.com Specifically, lithium hydroxide (LiOH) is used as the base. elsevierpure.commdpi.com The reaction is performed in a mixed solvent system, such as a combination of tetrahydrofuran (B95107) (THF), methanol (B129727) (MeOH), and water (H₂O). elsevierpure.commdpi.com This solvent mixture ensures the solubility of both the organic ester and the inorganic base. The hydroxide ions from the LiOH attack the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate. google.com This intermediate then collapses, expelling the ethoxide as a leaving group and forming the carboxylate. A final acidification step is necessary to protonate the carboxylate and isolate the desired carboxylic acid. elsevierpure.com

Stereoselective Synthesis of Enantiomeric Forms of this compound Analogues

While the described synthesis of this compound produces a racemic mixture, the development of stereoselective methods is a significant area of research for analogous compounds, particularly 2-aryloxypropanoic acids. The synthesis of single enantiomers is often desirable in medicinal chemistry as different enantiomers can exhibit distinct pharmacological activities.

Several strategies can be employed for the asymmetric synthesis of chiral 2-aryloxypropanoic acid analogues. One common approach is the use of chiral auxiliaries. For instance, the Evans chiral oxazolidinone technique has been successfully used for the efficient preparation of optically active phenylpropanoic acid derivatives in high optical purity.

Another strategy involves the kinetic resolution of a racemic mixture. This can be achieved through enzymatic methods. For example, the lipase (B570770) from Candida cylindracea has been investigated for the enantioselective esterification of 2-phenoxypropionic acid, where the enzyme preferentially catalyzes the reaction of one enantiomer over the other. The solvent can play a crucial role in inducing an inversion of enantioselectivity in such enzymatic resolutions.

Furthermore, asymmetric hydrogenation represents a powerful tool for establishing stereocenters. While not directly applicable to the synthesis of this compound, it is a key method for producing a variety of chiral compounds and could be adapted for the synthesis of certain analogues. For instance, enantioselective hydrogenation of specific precursors can yield chiral building blocks for more complex molecules. These methodologies highlight the potential pathways for accessing enantiomerically pure analogues of this compound, which could be crucial for investigating their biological properties.

Chiral Auxiliaries and Catalytic Asymmetric Synthesis Approaches

Obtaining enantiomerically pure forms of chiral molecules like this compound is crucial for pharmacological studies. Asymmetric synthesis, the direct synthesis of a single enantiomer, is a preferred modern strategy to avoid the waste associated with resolving racemic mixtures. wikipedia.org Two primary approaches in this domain are the use of chiral auxiliaries and catalytic asymmetric synthesis.

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. tcichemicals.com After the desired chiral center is created, the auxiliary is removed. A classic example is the Evans aldol (B89426) reaction, which uses N-acyloxazolidinones derived from amino acids to achieve highly diastereoselective bond formations. tcichemicals.com While specific applications of chiral auxiliaries for the direct synthesis of this compound are not extensively documented in current literature, this strategy remains a viable theoretical approach. It would likely involve attaching a chiral auxiliary to a precursor molecule to direct the stereoselective formation of the quaternary carbon center.

Catalytic asymmetric synthesis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This method is highly efficient and atom-economical. For instance, the asymmetric transfer hydrogenation of prochiral ketones to chiral alcohols using ruthenium (II) complexes has proven effective for producing chiral building blocks with high enantiomeric excess. scispace.com For a molecule like this compound, an analogous catalytic approach could theoretically be developed, potentially involving an enantioselective addition to a prochiral precursor. However, the literature does not currently detail a specific catalytic asymmetric synthesis for this particular compound.

Resolution Techniques for Racemic Mixtures

When a chiral compound is synthesized from achiral starting materials without a chiral influence, it is formed as a racemic mixture (a 50:50 mixture of both enantiomers). wikipedia.org The separation of these enantiomers is known as chiral resolution.

One of the most established methods is resolution by diastereomeric salt formation . This involves reacting the racemic carboxylic acid with an enantiomerically pure chiral base (a resolving agent), such as 1-phenylethylamine (B125046) or brucine. wikipedia.org This reaction creates a mixture of two diastereomeric salts. Since diastereomers have different physical properties, they can be separated by techniques like fractional crystallization. Once separated, the addition of an acid liberates the pure enantiomers of the original carboxylic acid. wikipedia.org

| Resolving Agent | Type | Typical Application |

|---|---|---|

| (+)- or (-)-1-Phenylethylamine | Chiral Base | Resolution of various racemic carboxylic acids. |

| Brucine | Chiral Base (Alkaloid) | Resolution of acidic compounds. |

| Strychnine | Chiral Base (Alkaloid) | Used for resolving acidic racemates. |

| (+)-Cinchonine | Chiral Base (Alkaloid) | Forms diastereomeric salts with chiral acids. |

A more contemporary approach is kinetic resolution , which relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. For the broader class of 2-aryloxypropanoic acids, kinetic resolution via enantioselective esterification has been shown to be effective. elsevierpure.com This method uses a chiral acyl-transfer catalyst, such as (+)-benzotetramisole, in a reaction with an achiral alcohol. One enantiomer of the racemic acid is esterified much faster than the other, allowing for the separation of the unreacted, enantiomerically enriched acid from the newly formed chiral ester. elsevierpure.commdpi.com This technique could be directly applicable to the resolution of racemic this compound.

Optimization of Reaction Conditions and Isolation Procedures for Academic Synthesis

The most commonly reported academic synthesis of this compound involves a two-step process: a Williamson ether synthesis followed by ester hydrolysis. nih.govscispace.com

The first step is the reaction between 4-nitrophenol and an alkyl 2-bromo-2-methylpropionate (e.g., ethyl ester) to form the ether linkage. nih.gov This is a nucleophilic substitution (SN2) reaction. The optimization of this step involves careful selection of the base, solvent, and temperature to maximize yield and minimize side reactions. masterorganicchemistry.com

| Parameter | Condition | Reference |

|---|---|---|

| Phenol | 4-nitrophenol | nih.gov |

| Alkylating Agent | Ethyl 2-bromo-2-methylpropionate | nih.gov |

| Base | Potassium carbonate (K2CO3) | nih.gov |

| Solvent | Acetonitrile | nih.gov |

| Temperature | Reflux | nih.gov |

| Reaction Time | 8 hours | nih.gov |

Potassium carbonate is a common choice of base as it is strong enough to deprotonate the phenol but mild enough to avoid unwanted side reactions. nih.gov Acetonitrile is an effective polar aprotic solvent for SN2 reactions. Further optimization could involve screening other bases (e.g., cesium carbonate) or employing a phase-transfer catalyst, which can enhance reaction rates and allow for milder conditions. francis-press.com

The second step is the hydrolysis of the resulting ethyl ester to the final carboxylic acid. This is typically achieved using a base like lithium hydroxide (LiOH) in a mixture of solvents such as tetrahydrofuran (THF), methanol (MeOH), and water, followed by acidification with an acid like hydrochloric acid (HCl). nih.govscispace.com

The isolation procedure involves an aqueous workup to remove inorganic salts. The crude product is then extracted into an organic solvent (e.g., dichloromethane). Purification is typically achieved by concentration of the solvent and crystallization, which yields the final product as a solid. nih.govscispace.com

Development of Novel and Efficient Synthetic Routes to this compound

While the Williamson ether synthesis is a robust method, researchers are continually exploring more efficient and versatile synthetic routes.

One novel approach is the use of liquid-phase synthesis on a soluble polymer support, such as polyethylene (B3416737) glycol (PEG). researchgate.net In this method, a 2-bromo-2-methylpropanoate (B8525525) is attached to the PEG support. The subsequent Williamson ether synthesis with various phenols can be performed in solution, which allows for homogeneous reaction conditions. The polymer-supported product can be easily precipitated and purified, avoiding the need for column chromatography. Cleavage from the support yields the desired 2-methyl-2-aryloxypropanoic acid derivatives in high purity. This method is particularly advantageous for generating libraries of related compounds for screening purposes. researchgate.net

Another innovative strategy involves the selective mono-C-methylation of methyl aryloxyacetates. This route avoids the use of α-haloester starting materials. Instead, a readily available aryloxyacetate is methylated at the α-carbon using a reagent like dimethyl carbonate. amanote.com This approach provides an alternative pathway to the 2-aryloxypropanoic acid scaffold and may offer advantages in terms of starting material availability and reaction conditions.

Further developments could leverage modern cross-coupling reactions or retrosynthetic strategies guided by artificial intelligence to identify entirely new and more efficient pathways to this class of compounds. nih.govarxiv.org

Molecular Structure and Conformational Analysis of 2 Methyl 2 4 Nitrophenoxy Propanoic Acid

Spectroscopic Characterization Techniques for Structural Elucidation

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

Infrared (IR) Spectroscopy: The IR spectrum is expected to be characterized by several key absorption bands. The carboxylic acid group will exhibit a broad O-H stretching band, typically in the range of 3300-2500 cm⁻¹, due to strong hydrogen bonding. The C=O stretching vibration of the carbonyl group in the carboxylic acid is anticipated to appear as a strong, sharp peak between 1725 and 1700 cm⁻¹.

The nitro group will display two characteristic stretching vibrations: a symmetric stretch typically found in the 1350-1300 cm⁻¹ region and an asymmetric stretch in the 1550-1500 cm⁻¹ range. The aromatic ring will show C-H stretching vibrations just above 3000 cm⁻¹, and C=C stretching vibrations within the ring will appear in the 1600-1450 cm⁻¹ region. The C-O stretching of the ether linkage is expected to produce a distinct band between 1250 and 1000 cm⁻¹.

Table 1: Predicted Prominent Vibrational Modes for 2-Methyl-2-(4-nitrophenoxy)propanoic Acid

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Carboxylic Acid | O-H Stretch | 3300-2500 | Broad, Strong (IR) |

| Carboxylic Acid | C=O Stretch | 1725-1700 | Strong, Sharp (IR) |

| Nitro Group | Asymmetric Stretch | 1550-1500 | Strong (IR) |

| Nitro Group | Symmetric Stretch | 1350-1300 | Strong (Raman) |

| Aromatic Ring | C=C Stretch | 1600-1450 | Medium to Strong |

| Ether Linkage | C-O Stretch | 1250-1000 | Medium to Strong (IR) |

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

The molecular weight of this compound is 225.20 g/mol . nih.gov In mass spectrometry, particularly with electron ionization (EI), the molecule is expected to undergo characteristic fragmentation, providing insights into its structure.

The molecular ion peak (M⁺) would be observed at an m/z of 225. A prominent fragmentation pathway for carboxylic acids is the loss of the carboxyl group (COOH), which would result in a fragment ion at m/z 180 (M-45). Another common fragmentation is the cleavage of the ether bond. Cleavage at the C-O bond of the ether linkage could lead to the formation of a 4-nitrophenoxy radical and a positively charged fragment corresponding to the rest of the molecule, or vice versa. The formation of a 4-nitrophenoxide ion would result in a peak at m/z 138.

Further fragmentation of the aromatic portion could involve the loss of the nitro group (NO₂), leading to a fragment at m/z 92 from the 4-nitrophenoxide ion. The isobutyric acid moiety can also undergo fragmentation.

Table 2: Plausible Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment | Plausible Origin |

| 225 | [C₁₀H₁₁NO₅]⁺ | Molecular Ion (M⁺) |

| 180 | [C₉H₁₀NO₃]⁺ | M - COOH |

| 138 | [C₆H₄NO₂]⁻ | 4-nitrophenoxide ion |

| 92 | [C₆H₄O]⁻ | Loss of NO₂ from 4-nitrophenoxide |

Conformational Preferences and Rotational Isomerism in Solution and Solid States

In the solid state, the conformation of this compound has been determined by X-ray crystallography. nih.govscispace.com The crystal structure reveals that the molecules are linked into centrosymmetric dimers through intermolecular O-H···O hydrogen bonds between the carboxylic acid groups. nih.govscispace.com These dimers are further connected into chains by weak C-H···O interactions. nih.govscispace.com The packing is also stabilized by offset π–π stacking interactions between adjacent benzene (B151609) rings, with a centroid-centroid distance of 3.8643 (17) Å. nih.govscispace.com

In solution, the molecule is expected to exhibit greater conformational flexibility. The hydrogen bonding that dictates the solid-state structure will be disrupted by solvent molecules. Rotational isomerism can occur around several single bonds, including the C-O bond of the ether linkage and the C-C bond connecting the quaternary carbon to the carboxyl group. The preferred conformation in solution will be influenced by a combination of steric and electronic effects, as well as solvent polarity. It is likely that in non-polar solvents, some degree of intramolecular hydrogen bonding could influence the conformation, while in polar, protic solvents, intermolecular hydrogen bonding with the solvent will dominate.

Impact of the Nitro Group on Aromatic Ring Planarity and Substituent Orientations

The nitro group is a strong electron-withdrawing group, which influences the electronic structure and geometry of the aromatic ring. In this compound, the nitro group is in the para position relative to the ether linkage. This positioning allows for maximal resonance effects, withdrawing electron density from the aromatic ring.

The crystal structure data indicates that the benzene ring itself is planar, as expected. nih.govscispace.com The strong electron-withdrawing nature of the nitro group can lead to a slight lengthening of the C-N bond and a shortening of the C4-N bond of the aromatic ring, reflecting the delocalization of electrons. The presence of the nitro group also influences the orientation of the substituents. In the solid state, the plane of the nitro group is nearly coplanar with the benzene ring, which maximizes π-electron delocalization. This electronic demand, coupled with the steric bulk of the 2-methyl-2-propanoic acid group, will influence the rotational barrier around the C-O ether bond. The offset π–π stacking observed in the crystal structure is also a consequence of the quadrupolar nature of the aromatic ring induced by the electron-withdrawing nitro group. nih.govscispace.com

Chemical Reactivity and Mechanistic Pathways of 2 Methyl 2 4 Nitrophenoxy Propanoic Acid

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid moiety in 2-Methyl-2-(4-nitrophenoxy)propanoic acid is the primary site for reactions such as esterification and amide formation. However, the presence of two methyl groups on the adjacent α-carbon introduces significant steric hindrance, which can impede the approach of nucleophiles to the carbonyl carbon.

Esterification Reactions and Amide Formation

Esterification of sterically hindered carboxylic acids, such as 2,2-dimethylpropanoic acid (pivalic acid), which serves as a structural analogue to the carboxylic acid portion of the target molecule, often requires more forcing conditions or specific catalytic systems compared to unhindered acids. Standard Fischer esterification conditions, which involve heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, may proceed slowly. The synthesis of this compound itself involves the hydrolysis of its ethyl ester, a reaction that proceeds in the reverse direction of esterification. This initial synthesis is achieved by reacting 4-nitrophenol (B140041) with ethyl 2-bromo-2-methylpropionate, followed by hydrolysis of the resulting ester. byjus.comresearchgate.netnih.gov

For the formation of esters from the free acid, methods that activate the carboxylic acid are generally more effective. For instance, the use of titanium(IV) salts in the presence of an alcohol can facilitate the formation of ester linkages from sterically hindered acids like pivalic acid. ontosight.ai

Similarly, direct amide formation from sterically hindered carboxylic acids and amines can be challenging. While thermal methods can be employed, they often require high temperatures and the substrate scope can be limited. bath.ac.uk More efficient methods for the amidation of hindered acids like pivalic acid involve the use of activating agents. For example, the in-situ formation of sulfinylamides from amines allows for the efficient conversion of hindered carboxylic acids to amides under mild conditions. organic-chemistry.org Another approach involves the use of pivalic anhydride (B1165640) as a reagent for the direct amidation of various carboxylic acids with N-alkylanilines, a reaction that proceeds under mild conditions. rsc.org Boron-based reagents, such as B(OCH₂CF₃)₃, have also been shown to be effective for the coupling of hindered aliphatic carboxylic acids with amines. acs.org

Table 1: Selected Methods for Ester and Amide Formation with Hindered Carboxylic Acids

| Reaction Type | Reagent/Catalyst | Conditions | Applicability to Hindered Acids |

| Esterification | Titanium(IV) salts | Varies | Effective for pivalic acid ontosight.ai |

| Amidation | Sulfinylamides | Mild, one-pot | Effective for pivalic acid organic-chemistry.org |

| Amidation | Pivalic anhydride | Mild | Effective for various acids rsc.org |

| Amidation | B(OCH₂CF₃)₃ | Elevated temperature | Effective for pivalic acid acs.org |

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a reaction that typically requires high temperatures or the presence of a stabilizing group, such as a carbonyl, at the β-position. ontosight.aigoogle.com In the case of this compound, there is no such activating group in the β-position. The structure is more analogous to 2-phenoxypropionic acid. nih.gov

The decarboxylation of simple carboxylic acids and their salts often requires harsh conditions, such as heating with soda lime, to proceed. googleapis.com For propanoic acid derivatives without additional activating groups, photoredox catalysis in the presence of a suitable hydrogen atom donor can effect decarboxylation, but this is a specialized method. unl.edu The decarboxylation of 2-cyano-2-arylpropionic acids has been studied in the context of molecular switches, but the presence of the cyano group significantly influences the reaction mechanism. researchgate.net Given the stability of the carbon-carbon bond framework, significant energy input would be required to induce decarboxylation of this compound under standard thermal conditions.

Transformations Involving the Nitro Aromatic System

The nitro group on the aromatic ring is a key site for chemical transformation, primarily through reduction. The electronic nature of the nitro group and the phenoxy substituent also dictates the regioselectivity of any potential electrophilic aromatic substitution reactions.

Reduction of the Nitro Group to Amine Functionality

The reduction of aromatic nitro compounds to their corresponding anilines is a well-established and widely used transformation. A variety of reducing agents and catalytic systems can achieve this conversion, and the choice of method often depends on the presence of other functional groups in the molecule.

Catalytic hydrogenation is a common and efficient method for the reduction of nitroarenes. researchgate.netgoogle.com Catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel are frequently employed with hydrogen gas. researchgate.net Transfer hydrogenation, using hydrogen donors like formic acid or ammonium (B1175870) formate (B1220265) in the presence of a catalyst, offers a convenient alternative to using gaseous hydrogen. beilstein-journals.orgmdpi.com For example, the hydrogenation of p-nitrophenol, a structural component of the target molecule, can be readily achieved using formic acid in the presence of a palladium catalyst to yield p-aminophenol. beilstein-journals.org The presence of an ether linkage and a carboxylic acid group is generally tolerated under many catalytic hydrogenation conditions, although specific optimization for this compound would be necessary to ensure the stability of the entire molecule.

Table 2: Common Catalytic Systems for Nitroarene Reduction

| Catalyst | Hydrogen Source | Key Features |

| Pd/C, Pt/C, Raney Ni | H₂ gas | Highly efficient, widely used researchgate.netgoogle.com |

| Pd/C | Formic acid/formates | Avoids use of gaseous H₂, often mild conditions beilstein-journals.orgmdpi.com |

| Fe, Sn, Zn | Acidic media | Classical, stoichiometric metal reductants |

Aromatic Substitution Reactions and Regioselectivity

Electrophilic aromatic substitution allows for the introduction of new functional groups onto the benzene (B151609) ring. The regiochemical outcome of such reactions on a substituted benzene is governed by the electronic properties of the existing substituents. msu.edu In this compound, the aromatic ring is substituted with a nitro group and an ether linkage.

The nitro group is a strong electron-withdrawing group and is a meta-director. Conversely, the alkoxy group (ether linkage) is an activating group and an ortho-, para-director due to the lone pairs on the oxygen atom that can be donated into the aromatic ring through resonance. libretexts.orglibretexts.org

In this case, the two existing substituents are in a para relationship. The powerful deactivating nature of the nitro group makes further electrophilic substitution on this ring challenging, requiring harsh reaction conditions. byjus.commasterorganicchemistry.com However, if a reaction were to occur, the directing effects of the two groups would be in opposition. The activating alkoxy group would direct incoming electrophiles to the positions ortho to it (and meta to the nitro group). The deactivating nitro group would direct to the positions meta to it (which are the same positions ortho to the alkoxy group). Therefore, any successful electrophilic substitution would be expected to occur at the positions ortho to the ether linkage.

Stability and Potential Reactivity of the Ether Linkage

The ether linkage in this compound is an aryl ether, which is generally more stable than an alkyl ether due to the sp² hybridization of the aromatic carbon and the delocalization of the oxygen lone pairs into the aromatic ring. Cleavage of this bond typically requires specific and often harsh conditions.

Acid-catalyzed cleavage of aryl ethers is a known reaction but usually requires strong acids like HBr or HI at elevated temperatures. organic-chemistry.org The mechanism involves protonation of the ether oxygen followed by nucleophilic attack of the halide on the alkyl carbon. In the case of this compound, this would lead to the formation of 4-nitrophenol and a tertiary alkyl halide.

The stability of the ether linkage under reductive conditions is an important consideration, especially during the reduction of the nitro group. While catalytic hydrogenation is generally chemoselective for the reduction of nitro groups over the cleavage of aryl ethers, some catalysts and conditions could potentially lead to hydrogenolysis of the C-O bond. However, many catalytic systems for nitro reduction are compatible with ether functionalities.

There is also evidence for the cleavage of nitrobenzyl ethers under basic conditions, a reaction that is thought to proceed via a mechanism involving the nitro group. nih.gov While the target molecule is a nitrophenoxy compound rather than a nitrobenzyl ether, this suggests that the presence of the nitro group could potentially influence the stability of the ether linkage under certain nucleophilic or basic conditions. Additionally, enzymatic cleavage of 4-nitroanisole (B1192098) by a peroxygenase has been reported, indicating that biological systems can cleave such bonds, though this is not a general chemical reactivity. nih.gov Under typical laboratory conditions, the aryl ether linkage in this compound is expected to be robust.

Mechanisms of Derivative Formation and Functional Group Interconversions

The structure of this compound allows for a variety of chemical transformations targeting its primary functional groups. These reactions proceed through well-established organic chemistry mechanisms to yield a range of derivatives.

Reactions of the Carboxylic Acid Group: The carboxyl group is a primary site for derivatization. These transformations typically involve nucleophilic acyl substitution, where the carboxyl's hydroxyl group is replaced by another nucleophile.

Esterification: In the presence of an acid catalyst, the compound can react with an alcohol (R'-OH) to form an ester. The mechanism involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by the alcohol. Subsequent dehydration yields the final ester product.

Amide Formation: Reaction with a primary or secondary amine (R'R''NH), often facilitated by a coupling agent or by first converting the carboxylic acid to a more reactive acyl chloride, yields an amide. This proceeds via nucleophilic attack of the amine on the carbonyl carbon.

Acyl Chloride Formation: Treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts the carboxylic acid into a highly reactive acyl chloride. This derivative serves as a versatile intermediate for the synthesis of esters and amides under milder conditions than direct conversion from the carboxylic acid.

Functional Group Interconversion of the Nitro Group: The nitro group on the aromatic ring is susceptible to reduction.

Reduction to an Amine: A common and significant interconversion is the reduction of the nitro group (-NO₂) to a primary amine (-NH₂). This transformation can be achieved using various reducing agents, such as catalytic hydrogenation (H₂ gas with a metal catalyst like Pd, Pt, or Ni) or chemical reducing agents like tin (Sn) or iron (Fe) in acidic media. The resulting compound, 2-(4-aminophenoxy)-2-methylpropanoic acid, possesses a nucleophilic amino group, opening pathways to a different set of derivatives, such as amides (via acylation) or diazonium salts.

Cleavage of the Ether Linkage: Aryl ether linkages are generally stable. However, under forcing conditions, such as with strong acids like hydrobromic acid (HBr), the ether bond can be cleaved. This reaction typically proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the bromide ion on the adjacent tertiary carbon, leading to the formation of 4-nitrophenol and 2-bromo-2-methylpropanoic acid.

The following table summarizes the primary pathways for derivative formation.

| Functional Group | Reagent(s) | Resulting Derivative | Reaction Type |

| Carboxylic Acid | Alcohol (R'-OH), Acid Catalyst | Ester | Esterification |

| Carboxylic Acid | Amine (R'R''NH), Coupling Agent | Amide | Amidation |

| Carboxylic Acid | Thionyl Chloride (SOCl₂) | Acyl Chloride | Acyl Halogenation |

| Nitro Group | H₂, Pd/C or Fe, HCl | Primary Amine | Nitro Reduction |

Influence of the Electron-Withdrawing Nitro Group on Reaction Kinetics and Thermodynamics

The para-positioned nitro group (-NO₂) exerts a powerful electron-withdrawing influence on the entire molecule, which significantly modifies its reactivity, reaction rates (kinetics), and equilibrium positions (thermodynamics). This influence is transmitted through both the inductive effect (through sigma bonds) and the resonance effect (through the pi system of the benzene ring). nih.gov

Influence on Acidity and Thermodynamics:

The primary thermodynamic effect of the nitro group is the pronounced increase in the acidity of the carboxylic acid moiety. By withdrawing electron density from the benzene ring, the nitro group stabilizes the carboxylate anion (conjugate base) that is formed upon deprotonation. tiwariacademy.comquora.com This stabilization occurs because the negative charge can be delocalized via resonance onto the oxygen atoms of the nitro group. quora.com

This enhanced stability makes the deprotonation process more thermodynamically favorable, resulting in a lower pKa value compared to its non-nitrated analogue, 2-methyl-2-phenoxypropanoic acid. A lower pKa signifies a stronger acid.

To illustrate this effect, a comparison of the acidity of benzoic acid and its nitro-substituted derivatives is informative.

| Compound | pKa Value (in water at 25°C) |

| Benzoic Acid | 4.20 |

| 4-Nitrobenzoic Acid | 3.44 |

Data is illustrative for a related class of compounds.

The lower pKa of 4-nitrobenzoic acid demonstrates the thermodynamic stabilization of the conjugate base by the para-nitro group. A similar trend is expected for this compound.

Influence on Reaction Kinetics:

The electron-withdrawing nature of the nitro group also has a significant impact on the rates of various reactions.

Reactions at the Carboxyl Group: The electron-withdrawing effect increases the partial positive charge (electrophilicity) on the carbonyl carbon of the carboxylic acid. This makes the carbonyl carbon a more potent target for nucleophiles. Consequently, the rate of nucleophilic acyl substitution reactions, such as esterification and amidation, is generally enhanced compared to analogues lacking the nitro group. learncbse.in

Leaving Group Ability: The 4-nitrophenoxy group is an excellent leaving group in nucleophilic substitution reactions. The stability of the resulting 4-nitrophenoxide anion—a direct consequence of the electron-withdrawing nitro group's ability to delocalize the negative charge—is the reason for this. In studies of related compounds like p-nitrophenyl acetate, the p-nitrophenoxy group is readily displaced by nucleophiles. nih.gov This implies that any reaction where the 2-Methyl-2-(4-nitrophenoxy)propanoate structure acts as a leaving group would be kinetically favored.

Nucleophilic Aromatic Substitution: While the molecule itself is not primed for nucleophilic aromatic substitution (as there is no leaving group on the ring), the nitro group strongly activates the aromatic ring towards such attacks. If a suitable leaving group (e.g., a halogen) were present at the ortho or para position relative to the nitro group, substitution would be rapid.

The kinetic and thermodynamic influences are summarized in the table below.

| Reaction / Property | Influence of Nitro Group | Rationale |

| Acidity (pKa) | Increased (pKa is lowered) | Thermodynamic stabilization of the carboxylate conjugate base via resonance and induction. |

| Rate of Esterification/Amidation | Increased | Kinetic enhancement due to increased electrophilicity of the carbonyl carbon. |

| Ether Cleavage Rate | Potentially Increased | Kinetic enhancement due to stabilization of the 4-nitrophenoxide leaving group. |

| Rate of Nitro Group Reduction | N/A | The nitro group is the reactant; its electronic nature is the cause, not the effect. |

Computational Chemistry and Theoretical Investigations of 2 Methyl 2 4 Nitrophenoxy Propanoic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the properties of molecules. For 2-Methyl-2-(4-nitrophenoxy)propanoic acid, these theoretical approaches provide insights that complement experimental data, offering a deeper view of its geometry, stability, and reactivity.

While specific Density Functional Theory (DFT) computational studies detailing the optimized ground state geometry and energy of this compound are not extensively available in the published literature, the experimentally determined solid-state structure has been elucidated by X-ray crystallography. scispace.comresearchgate.netnih.govnih.gov This experimental data provides a precise benchmark for the molecule's ground state geometry in the crystalline form.

The crystallographic analysis reveals that the compound crystallizes in the monoclinic space group C2/c. scispace.comresearchgate.net In the crystal, molecules are linked into centrosymmetric dimers through intermolecular O—H⋯O hydrogen bonds. scispace.comresearchgate.netnih.govnih.gov The packing is further stabilized by weaker C—H⋯O interactions and offset π–π stacking between adjacent benzene (B151609) rings, with a centroid-to-centroid distance of 3.8643 (17) Å. scispace.comresearchgate.netnih.govnih.gov Such experimental structures are the definitive reference against which the accuracy of DFT-optimized geometries would be compared.

Table 1: Selected Crystallographic Bond Lengths and Angles

| Parameter | Value (Å or °) |

|---|---|

| C1—O3 | 1.361 (3) Å |

| C7—C8 | 1.519 (3) Å |

| N1—O1 | 1.217 (3) Å |

| N1—O2 | 1.221 (3) Å |

| O3—C1—C2 | 118.0 (2) ° |

| O3—C7—C8 | 105.79 (19) ° |

| C4—N1—O2 | 118.4 (2) ° |

Data sourced from Navarrete-Vázquez et al. (2008). nih.gov

Dedicated studies employing high-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, for the electronic structure characterization of this compound have not been identified in a review of the current literature. These methods, while computationally intensive, provide highly accurate electronic energies and properties, serving as a gold standard in quantum chemistry.

Vibrational Frequency Analysis and Spectroscopic Property Prediction

Computational vibrational frequency analysis, typically performed using DFT or ab initio methods, is a powerful tool for predicting infrared (IR) and Raman spectra. This analysis can aid in the assignment of experimental spectral bands to specific molecular motions. At present, published computational studies focusing on the vibrational frequency analysis and spectroscopic property prediction specifically for this compound are not available.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of this compound, particularly around the ether linkage and the carboxylic acid group, suggests the existence of multiple low-energy conformations. Conformational analysis and the mapping of the potential energy surface are computational tasks that identify stable conformers and the energy barriers between them. However, specific theoretical investigations detailing the conformational landscape of this molecule are not found in the current scientific literature. The crystal structure reveals a single conformation adopted in the solid state. scispace.comresearchgate.netnih.gov

In Silico Modeling of Molecular Recognition and Binding Mechanisms

In silico techniques such as molecular docking and molecular dynamics (MD) simulations are crucial for investigating how a ligand like this compound might interact with a biological target. These methods provide atomic-level insights into binding poses, interaction energies, and the stability of the ligand-receptor complex.

This compound belongs to the class of compounds known as fibrates, which are recognized as modulators of Peroxisome Proliferator-Activated Receptors (PPARs). nih.gov The PPAR family includes three main isoforms: PPARα, PPARγ, and PPARδ. While fibrates traditionally target PPARα to modulate lipid metabolism, recent investigations have explored their interactions with other isoforms.

A 2022 study investigated the potential of this compound as a PPAR modulator for its antidiabetic effects. The research noted an absence of in vitro expression of PPARα, which directed the computational efforts towards understanding its interaction with PPARγ.

The in silico analysis employed molecular docking and molecular dynamics simulations to model the interaction between the compound and the PPARγ ligand-binding domain. The key findings from the modeling with PPARγ included:

Binding Pose: The molecule was predicted to anchor within the binding pocket, with the carboxylic acid group forming crucial hydrogen bonds.

Key Interactions: A significant interaction was observed with the amino acid residue Gln-286 in the PPARγ active site.

Stability: Molecular dynamics simulations were used to assess the stability of the predicted binding pose over time.

While these computational assessments were focused on PPARγ due to biological observations, they establish a valid methodology for evaluating the binding mechanisms of this compound. The reported lack of activity towards PPARα suggests that similar computational studies would likely predict a low binding affinity or an unstable complex with this particular isoform, which aligns with the experimental findings.

Table 2: Summary of In Silico Findings for PPAR Interaction

| Target | Computational Method | Key Finding |

|---|---|---|

| PPARα | In vitro assay | Absence of expression observed, suggesting no significant interaction. |

| PPARγ | Molecular Docking | Plausible binding pose identified within the ligand-binding pocket. |

Molecular Docking Simulations and Binding Affinity Predictions

Computational molecular docking simulations are powerful tools used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These simulations are instrumental in predicting the binding affinity and interaction patterns between a ligand, such as this compound, and a target protein. Given that this compound is a bioisostere of clofibric acid and belongs to the fibrate class of lipid-modifying agents, a logical target for in silico studies would be the Peroxisome Proliferator-Activated Receptors (PPARs), which are known targets for fibrate drugs. nih.govresearchgate.net

While specific molecular docking studies for this compound are not extensively detailed in the available literature, the general methodology for such an investigation would involve preparing the three-dimensional structure of the ligand and the target protein (e.g., the ligand-binding domain of PPARα). The ligand would then be docked into the active site of the protein using specialized software. The output of such simulations typically includes a docking score, which estimates the binding affinity, and a detailed view of the binding pose, highlighting key molecular interactions.

The binding affinity predictions are often expressed in terms of Gibbs free energy of binding (ΔG) or as inhibition constants (Ki) or IC50 values. These values are calculated based on the scoring functions of the docking program and can be further refined using more computationally intensive methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations. The interactions predicted by docking simulations are crucial for understanding the mechanism of action and for the rational design of more potent analogs. These interactions typically include hydrogen bonds, hydrophobic interactions, and pi-stacking.

Table 1: Typical Parameters and Findings from a Molecular Docking Study

| Parameter | Description | Example of a Potential Finding for a Fibrate-like Compound |

|---|---|---|

| Target Protein | The biological macromolecule whose activity is to be modulated. | Peroxisome Proliferator-Activated Receptor Alpha (PPARα) |

| Binding Site | The specific region on the target protein where the ligand binds. | The ligand-binding domain (LBD) of PPARα. |

| Docking Score (kcal/mol) | An estimation of the binding affinity between the ligand and the protein. | A negative value indicating favorable binding. |

| Key Amino Acid Residues | Specific amino acids in the binding site that interact with the ligand. | Tyrosine, Histidine, Serine, Arginine. |

| Interaction Types | The nature of the chemical interactions stabilizing the ligand-protein complex. | Hydrogen bonding with the carboxylic acid moiety; hydrophobic interactions with the aromatic ring. |

Reaction Mechanism Studies Using Computational Approaches

The synthesis of this compound is typically achieved through a two-step process: a Williamson ether synthesis followed by the hydrolysis of the resulting ester. nih.govscispace.com Computational chemistry offers a molecular-level understanding of the reaction mechanisms, including the characterization of transition states and the elucidation of reaction pathways.

Transition State Characterization for Key Synthetic Steps

The key synthetic step in the formation of the ether linkage in this compound is the Williamson ether synthesis, which proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.combyjus.com In this reaction, the phenoxide ion, formed by the deprotonation of 4-nitrophenol (B140041), acts as the nucleophile and attacks the electrophilic carbon atom of ethyl 2-bromo-2-methylpropionate, displacing the bromide ion.

Computational approaches, such as Density Functional Theory (DFT), can be employed to characterize the transition state of this SN2 reaction. researchgate.net The transition state is a high-energy, transient species where the bond to the nucleophile is partially formed, and the bond to the leaving group is partially broken. Key parameters that can be calculated to characterize the transition state include:

Geometry: The bond lengths and angles of the atoms involved in the reaction coordinate. For an SN2 reaction, this would typically show an elongated carbon-bromine bond and a newly forming oxygen-carbon bond, with the central carbon atom having a trigonal bipyramidal geometry.

Vibrational Frequencies: A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

While specific DFT calculations for the synthesis of this compound are not reported in the reviewed literature, studies on other Williamson ether syntheses have shown the utility of these methods in elucidating the structural differences between transition states for various reaction pathways. researchgate.net

Elucidation of Reaction Pathways and Energetic Barriers

Computational chemistry can map out the entire reaction pathway for the synthesis of this compound, providing a detailed energy profile. This profile plots the potential energy of the system as it progresses from reactants to products, passing through the transition state.

The energetic barrier, or activation energy (Ea), is the energy difference between the reactants and the transition state. This is a critical parameter as it determines the rate of the reaction. A lower energetic barrier corresponds to a faster reaction. Computational studies can calculate these barriers, offering insights into how factors like solvent and substituents affect the reaction kinetics. researchgate.net

For the Williamson ether synthesis step, the reaction pathway would involve the following:

Reactants: The 4-nitrophenoxide ion and ethyl 2-bromo-2-methylpropionate.

Transition State: The SN2 transition state as described above.

Products: Ethyl 2-methyl-2-(4-nitrophenoxy)propanoate and a bromide ion.

The subsequent hydrolysis of the ethyl ester to yield the final carboxylic acid product also proceeds through a well-defined reaction pathway involving nucleophilic acyl substitution, which can also be modeled computationally to determine its energetic barriers.

Table 2: Computationally Derived Energetic Parameters for a Reaction Step

| Parameter | Definition | Significance |

|---|---|---|

| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | Determines the reaction rate. |

| Reaction Energy (ΔErxn) | The difference in energy between the products and the reactants. | Indicates whether the reaction is exothermic (negative value) or endothermic (positive value). |

It is important to note that while the general principles of the SN2 mechanism are well-established for the Williamson ether synthesis, detailed computational studies are necessary to quantify the specific energetic barriers and transition state geometries for the synthesis of this compound.

Derivatives and Analogues of 2 Methyl 2 4 Nitrophenoxy Propanoic Acid: Synthesis and Structure Activity Relationship Sar Studies

Design Principles for Novel 2-Methyl-2-(4-nitrophenoxy)propanoic Acid Derivatives

The design of new derivatives of this compound is predicated on established medicinal chemistry strategies aimed at optimizing the therapeutic profile of a lead compound. These strategies involve systematic structural modifications to enhance potency, selectivity, and pharmacokinetic properties.

Rational Design Based on Bioisosteric Replacement Strategies

Bioisosteric replacement is a cornerstone of rational drug design, involving the substitution of one atom or group of atoms for another with similar physical or chemical properties. This approach can lead to significant improvements in a molecule's biological activity, metabolic stability, and toxicity profile. In the context of this compound, which itself can be considered a bioisostere of clofibric acid where a chloro group is replaced by a nitro group, further bioisosteric modifications can be envisioned. nih.gov

One key area for bioisosteric replacement is the carboxylic acid moiety. While essential for the activity of many phenoxypropanoic acid derivatives like fibrates, the carboxylic acid group can lead to poor pharmacokinetic properties and potential toxicity. Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, and acyl sulfonamides, which can mimic the acidic character and hydrogen bonding capabilities of the original group while offering altered metabolic profiles. researchgate.netnih.govnih.gov For instance, the replacement of a carboxylic acid with a tetrazole ring has been shown to increase potency and improve oral bioavailability in other drug classes. drughunter.com

Another strategic area for bioisosteric replacement is the nitro group on the phenoxy ring. The nitro group is a strong electron-withdrawing group and its presence and position can significantly influence the biological activity. mdpi.comnih.gov Bioisosteric replacements for the nitro group could include other electron-withdrawing groups such as a cyano, trifluoromethyl, or sulfonyl group. These modifications can fine-tune the electronic properties of the phenoxy ring and potentially lead to improved interactions with biological targets.

Combinatorial Chemistry Approaches for Library Generation

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large, diverse libraries of compounds, which can then be screened for biological activity to identify promising new drug candidates. nih.govchemrxiv.org This approach is particularly well-suited for exploring the structure-activity relationships of this compound derivatives in a systematic manner.

A combinatorial library could be designed to explore variations at three key positions of the molecule: the carboxylic acid moiety, the alkyl substituents on the propanoic acid backbone, and the substituents on the phenoxy ring. Solid-phase synthesis is a common technique used in combinatorial chemistry, where the starting material is attached to a solid support, and reagents are added in a stepwise fashion to build the desired molecules. mdpi.commdpi.com

For example, a library of amides and esters could be generated by reacting the carboxylic acid of this compound with a diverse set of amines and alcohols. Similarly, a library of analogues with different substituents on the phenoxy ring could be synthesized by starting with a variety of substituted phenols. High-throughput screening of these libraries can then identify compounds with improved activity and provide valuable data for further optimization.

Synthetic Methodologies for Accessing Diverse Derivatives

The synthesis of a diverse range of this compound derivatives requires versatile and efficient synthetic methodologies that allow for systematic modifications of the core scaffold.

Modifications of the Carboxylic Acid Moiety

The carboxylic acid group is a key functional handle for derivatization. Standard coupling reactions can be employed to convert the carboxylic acid into a wide variety of functional groups, including esters, amides, and hydroxamic acids. For example, esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst or a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC). Amide formation can be accomplished by reacting the carboxylic acid with an amine using similar coupling agents.

These modifications can have a profound impact on the pharmacokinetic properties of the resulting compounds. For instance, converting the carboxylic acid to an ester can increase its lipophilicity and cell permeability, potentially leading to improved oral absorption. The ester can then be hydrolyzed in vivo by esterases to release the active carboxylic acid. This prodrug strategy is commonly used for fibrate drugs. pharmacy180.com

Table 1: Examples of Carboxylic Acid Modifications and Their Rationale

| Modification | Reagents and Conditions | Rationale for Modification |

| Methyl Ester | Methanol (B129727), H₂SO₄ (catalyst), reflux | Prodrug approach to improve oral bioavailability. |

| Ethylamide | Ethylamine, DCC, CH₂Cl₂ | Enhance metabolic stability and alter binding interactions. |

| Tetrazole | (See multi-step synthesis) | Bioisosteric replacement to improve pharmacokinetic properties. drughunter.com |

| Hydroxamic Acid | Hydroxylamine, coupling agent | Bioisosteric replacement with potential for altered target binding. nih.gov |

Alterations of the Alkyl Substituents on the Propanoic Acid Backbone

The two methyl groups on the propanoic acid backbone of this compound are important for its activity, as they correctly position the carboxylic acid and phenoxy ring. However, systematic variation of these alkyl groups can provide valuable insights into the steric requirements of the biological target.

For example, replacing one or both methyl groups with larger alkyl groups such as ethyl or propyl could probe the size of the binding pocket. The synthesis of such analogues would likely involve starting with a different α-bromo ester in the initial etherification step. The structure-activity relationship of branched-chain fatty acids has shown that the size of the branching group can significantly affect biological activity. nih.gov

Table 2: Hypothetical SAR of Alkyl Substituent Modifications

| R¹ Substituent | R² Substituent | Predicted Activity | Rationale |

| Methyl | Methyl | Active (parent compound) | Established activity. |

| Ethyl | Methyl | Potentially active | Probing steric tolerance at the binding site. |

| Hydrogen | Methyl | Likely reduced activity | Loss of optimal positioning of functional groups. |

| Propyl | Propyl | Potentially reduced activity | Possible steric hindrance at the binding site. |

Substituent Variations on the Phenoxy Ring (e.g., Nitro Group Position or Replacement)

The electronic nature and position of substituents on the phenoxy ring are critical determinants of biological activity. The strong electron-withdrawing nitro group at the para position of this compound is a key feature.

Systematic variation of the nitro group's position to the ortho or meta positions would allow for an exploration of the optimal substitution pattern for target interaction. The synthesis of these positional isomers would involve starting with the corresponding ortho- or meta-nitrophenol. Studies on other classes of compounds have demonstrated that the position of a nitro group can have a dramatic effect on biological activity. mdpi.com

Furthermore, replacing the nitro group with other substituents with varying electronic and steric properties would provide a more comprehensive understanding of the structure-activity relationship. For example, replacing the nitro group with a halogen, a cyano group, or a trifluoromethyl group would maintain the electron-withdrawing character while altering other properties. Conversely, introducing electron-donating groups such as a methyl or methoxy (B1213986) group would probe the effect of increased electron density on the phenoxy ring.

Table 3: Proposed Phenoxy Ring Substitutions and Their Potential Impact

| Ring Substituent | Position | Rationale |

| NO₂ | ortho | Investigate the importance of substituent position for activity. |

| NO₂ | meta | Investigate the importance of substituent position for activity. |

| Cl | para | Bioisosteric replacement with a common fibrate substituent. |

| CN | para | Bioisosteric replacement with a different electron-withdrawing group. |

| CF₃ | para | Bioisosteric replacement with a lipophilic electron-withdrawing group. |

| CH₃ | para | Investigate the effect of an electron-donating group. |

Structure-Activity Relationship (SAR) Investigations

The biological activity of derivatives of this compound is intrinsically linked to their chemical architecture. Structure-Activity Relationship (SAR) studies are crucial in identifying the key pharmacophoric features and understanding how modifications to the molecule can enhance potency and selectivity.

Correlation of Structural Features with Molecular Interaction Profiles

The quintessential structure of a fibrate, the class to which this compound belongs, consists of a carboxylic acid head group, a central phenoxy ring, and a hydrophobic tail. researchgate.net Alterations to any of these components can significantly impact the compound's interaction with its primary molecular target, the Peroxisome Proliferator-Activated Receptor alpha (PPARα).

The carboxylic acid moiety is a critical anchor, forming essential hydrogen bonds with amino acid residues within the PPARα ligand-binding domain (LBD). nih.gov Molecular modeling studies have shown that this acidic head group interacts with polar residues such as Ser280, Tyr314, His440, and Tyr464 in PPARα. nih.gov The gem-dimethyl group on the propanoic acid chain is also thought to contribute to the binding by fitting into a lipophilic pocket. nih.gov

The phenoxy ring serves as a central scaffold. The nature and position of substituents on this ring play a pivotal role in modulating activity. In the case of this compound, the para-nitro group is a key feature. While specific SAR data on the nitro group in this exact molecule is limited in the provided search results, studies on other fibrate analogues have shown that the electronic properties of substituents on the phenoxy ring can influence potency. For instance, the introduction of small substituents at the para position of a distal aromatic ring in phenyldiazenyl fibrate analogues did not seem to exert a crucial role based on electronic properties alone, suggesting that steric factors also play a significant role. nih.gov However, in a different series of analogues, a bulky polar methylsulfonyl substituent was found to abolish activity, indicating that a balance of size and polarity is crucial. nih.gov

The hydrophobic tail of the molecule, in this case, the nitrophenyl group, occupies a hydrophobic region of the PPARα LBD. nih.gov Modifications to this part of the molecule can significantly alter binding affinity and selectivity. For example, extending the hydrophobic tail with additional aromatic rings can lead to dual PPARα/γ agonism. researchgate.net

The following table summarizes the general SAR findings for fibrate analogues, which can be extrapolated to derivatives of this compound:

| Molecular Feature | Role in Molecular Interaction | Impact of Modification |

| Carboxylic Acid Head | Anchors to the polar region of the PPARα LBD through hydrogen bonds. | Esterification or replacement with non-acidic groups generally leads to a loss of activity. |

| gem-Dimethyl Group | Fits into a lipophilic pocket within the LBD. | Alterations can affect binding affinity. |

| Phenoxy Ring | Acts as a central scaffold. | Substituents influence electronic and steric interactions, modulating potency and selectivity. |

| Para-Nitro Group | Contributes to the electronic and steric profile of the hydrophobic tail. | Replacement with other groups can alter the activity profile, though specific data is limited. |

| Hydrophobic Tail | Occupies a hydrophobic pocket in the LBD. | Modifications to size and lipophilicity can impact potency and selectivity for different PPAR isoforms. |

Impact of Stereochemistry on Molecular Recognition

The presence of a chiral center in many 2-phenoxypropanoic acid derivatives, including analogues of the title compound, introduces the element of stereochemistry, which can have a profound impact on their biological activity. The differential interaction of enantiomers with their chiral biological targets, such as receptors and enzymes, is a well-established principle in medicinal chemistry.

For 2-arylpropionic acids, a class that includes these fibrate analogues, it has been observed that the biological activity often resides predominantly in one enantiomer. nih.gov This stereoselectivity arises from the specific three-dimensional arrangement of atoms that allows for a more favorable interaction with the binding site.

In the context of PPAR activation, studies on chiral fibrates have demonstrated that stereochemistry is crucial for receptor activation. For instance, in a series of new chiral fibrates, the (S)-enantiomer of one compound showed dual PPARα/γ activity, highlighting the importance of the specific spatial orientation of the substituents for effective binding and activation of the receptor. nih.gov The chiral separation of fibrate analogues is therefore a critical step in evaluating their pharmacological properties. core.ac.uk

The differential activity of enantiomers can be rationalized by considering their fit within the asymmetric binding pocket of the PPARα LBD. One enantiomer may be able to adopt a conformation that allows for optimal hydrogen bonding of the carboxylic acid head and favorable hydrophobic interactions of the tail, while the other enantiomer may experience steric hindrance or be unable to achieve the necessary orientation for effective binding.

Chemical Biology and Medicinal Chemistry Aspects of Derived Analogues (focus on molecular mechanisms)

The therapeutic effects of this compound and its analogues are mediated through their interaction with PPARα, a ligand-activated transcription factor that plays a central role in lipid and glucose homeostasis. nih.gov The binding of an agonist to the PPARα LBD induces a conformational change in the receptor.

This conformational change facilitates the dissociation of corepressor proteins and the recruitment of coactivator proteins. The resulting PPARα-coactivator complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding event ultimately leads to the upregulation or downregulation of genes involved in lipid metabolism.

The molecular mechanism of action for these analogues can be dissected at several levels:

Ligand Binding and Receptor Activation: The initial and critical step is the binding of the analogue to the LBD of PPARα. The affinity and efficacy of this binding are determined by the structural features discussed in the SAR section. Molecular docking studies have been instrumental in visualizing these interactions, showing how the carboxylic acid group forms hydrogen bonds and how the hydrophobic tail fits into the pocket. nih.gov The electronic nature of substituents, such as the nitro group, can influence the charge distribution of the molecule and potentially affect these interactions.

Conformational Changes in PPARα: Upon ligand binding, the LBD undergoes a significant conformational rearrangement. This change is crucial for the release of corepressors and the subsequent binding of coactivators. The specific conformational change induced can vary between different analogues, leading to variations in the degree of receptor activation (full vs. partial agonism).

Coactivator Recruitment: The ligand-induced conformation of the LBD presents a surface that is recognized by coactivator proteins. The specific set of coactivators recruited can depend on the precise conformation of the activated receptor, which in turn is influenced by the structure of the bound ligand. This differential coactivator recruitment can lead to tissue-specific or gene-specific effects.

Gene Regulation: The PPARα-coactivator complex modulates the transcription of a suite of genes involved in fatty acid transport and oxidation, lipoprotein metabolism, and inflammation. For example, fibrates are known to increase the expression of lipoprotein lipase (B570770), which is responsible for the hydrolysis of triglycerides in very-low-density lipoproteins (VLDL), and to decrease the expression of apolipoprotein C-III, an inhibitor of lipoprotein lipase.

By systematically modifying the structure of this compound, medicinal chemists can fine-tune the interaction with PPARα. For example, bioisosteric replacement of the nitro group with other functional groups could modulate the electronic properties and steric bulk, potentially leading to analogues with improved potency, selectivity, or pharmacokinetic profiles. cambridgemedchemconsulting.com Similarly, exploring different stereoisomers can lead to the identification of more active and selective compounds. A deeper understanding of these molecular mechanisms is essential for the rational design of next-generation fibrates with enhanced therapeutic profiles.

Advanced Applications and Research Directions in Organic Synthesis and Materials Science

2-Methyl-2-(4-nitrophenoxy)propanoic Acid as a Synthetic Building Block

This compound, a derivative of fibric acid, is recognized for its potential biological activities. nih.govresearchgate.net Beyond its pharmaceutical interest, its molecular architecture, equipped with several reactive functional groups, makes it a versatile building block in the field of organic synthesis. The strategic placement of a carboxylic acid, an ether linkage, and an aromatic nitro group provides multiple handles for chemical modification.

While its own synthesis from 4-nitrophenol (B140041) and ethyl 2-bromo-2-methylpropionate is well-documented nih.govnih.gov, the true potential of this compound lies in its use as a starting material for more elaborate molecules. The key to its versatility is the presence of distinct reactive sites that can be addressed selectively.

The carboxylic acid moiety can undergo standard transformations such as esterification, amidation, or reduction to an alcohol. The nitro group is particularly significant; it can be readily reduced to an amine (—NH2) group. This transformation is pivotal as it converts the electron-withdrawing nitro group into an electron-donating amino group, fundamentally altering the electronic properties of the aromatic ring. The resulting primary amine can then serve as a nucleophile or be converted into a diazonium salt, opening pathways to a wide array of aromatic substitutions. This latent amino functionality allows the compound to act as a precursor for molecules where an aniline-type structure is desired, such as in the synthesis of dyes, pharmaceuticals, or polymers.

In the context of fine chemical synthesis, this compound can be employed as a bifunctional reagent in multi-step reaction sequences. Its structure allows for the introduction of the entire 2-phenoxypropanoic acid scaffold onto a target molecule. A common strategy involves first utilizing the carboxylic acid for coupling reactions, while the nitro group is carried through several synthetic steps, inert to many reaction conditions. In a later stage, the reduction of the nitro group provides a new reactive center for further elaboration of the molecule. This approach is advantageous in complex syntheses where sequential reactivity is required.

| Functional Group | Type of Reaction | Resulting Structure | Potential Application |

|---|---|---|---|

| Carboxylic Acid (-COOH) | Esterification | Ester (-COOR) | Prodrug synthesis, polymer building blocks |

| Carboxylic Acid (-COOH) | Amidation | Amide (-CONR₂) | Peptide coupling, bioactive molecule synthesis |

| Nitro Group (-NO₂) | Reduction | Amine (-NH₂) | Precursor for dyes, further functionalization |

| Aromatic Ring | Electrophilic Substitution | Substituted Phenyl Ring | Modification of electronic/steric properties |

Potential for Integration into Advanced Materials

The unique combination of a phenoxypropanoic acid unit and a nitroaromatic system positions this compound as a promising candidate for the development of advanced functional materials.

The nitro group is a powerful electron-withdrawing group that significantly influences the electronic structure of the aromatic ring. This property is central to the design of photoresponsive and electroactive materials.

Photoresponsive Materials : The presence of a nitro group can facilitate photo-induced electron transfer processes. rsc.org When incorporated into a larger conjugated system or a polymer backbone, the nitro moiety can act as an electron acceptor, enabling the creation of materials that change their optical or electronic properties upon irradiation. For instance, compounds containing nitro groups, such as nitrospiropyran, are known to exhibit photochromism—a reversible transformation between two forms having different absorption spectra. acs.org The nitro group stabilizes the open merocyanine (B1260669) form, which is crucial for the switching behavior. acs.org

Electroactive Materials : The nitro group is electrochemically active and can undergo reversible reduction. This redox capability is a key feature for electroactive materials used in sensors, switches, and energy storage. acs.org Polymers or frameworks containing the this compound unit could be designed to have tunable redox potentials, making them suitable for applications in organic electronics. Research on nitroaromatic compounds has demonstrated their utility in creating materials with stimuli-responsive luminescence, including thermochromism (color change with temperature) and mechanochromism (color change with mechanical force). rsc.org

Porous crystalline materials, such as Metal-Organic Frameworks (MOFs) and Hydrogen-Bonded Organic Frameworks (HOFs), are of immense interest for applications in gas storage, separation, and catalysis. rsc.org The structure of this compound makes it an excellent candidate as a building block, or "linker," for these materials.

The carboxylic acid group is a classic coordination site for binding to metal ions or metal-oxo clusters to form MOFs. nih.govmdpi.com The length and geometry of the linker dictate the pore size and topology of the resulting framework. Furthermore, the phenoxypropanoic acid moiety has been shown to form HOFs through self-assembly via hydrogen bonds. rsc.org In a notable study, DL-2-phenoxypropionic acid was co-crystallized with DL-proline to create a HOF with ultramicroporous channels capable of reversible gas sorption. rsc.org This demonstrates the inherent ability of the phenoxypropanoic acid unit to direct the formation of ordered, porous structures. The incorporation of the nitro group would add further functionality to the framework, potentially for selective guest recognition or catalytic activity.

Chemo-Sensor and Supramolecular Assembly Applications

The electronic characteristics and hydrogen-bonding capabilities of this compound make it suitable for applications in molecular recognition and self-assembly.

Chemo-Sensors : The nitroaromatic group can serve as an effective signaling unit in chemo-sensors. Its electron-deficient nature makes it a good quencher of fluorescence, a principle widely used in sensors for detecting electron-rich analytes. mdpi.comnih.gov Conversely, molecules incorporating a nitrophenyl unit have been designed as colorimetric sensors for anions. researchgate.net In one such sensor, the nitrophenyl group acted as the signaling component, producing a naked-eye detectable color change in the presence of specific anions. researchgate.net The electrochemical reducibility of the nitro group also allows for the development of sensitive electrochemical sensors for various analytes. researchgate.netresearchgate.net